1-(Methoxymethyl)-4-methylbenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the reaction of p-tolylmethanol with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-tolylmethoxymethanol or further to p-tolylmethoxyacetic acid.
Reduction: Reduction reactions can convert the methoxymethyl group to a methyl group, yielding p-xylene.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: p-Tolylmethoxymethanol, p-tolylmethoxyacetic acid.
Reduction: p-Xylene.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(Methoxymethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Methoxymethyl)-4-methylbenzene exerts its effects depends on the specific reaction or application In general, the methoxymethyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on the molecule
Comparison with Similar Compounds
p-Xylene: Similar structure but lacks the methoxymethyl group.
p-Tolylmethanol: Similar structure but has a hydroxymethyl group instead of methoxymethyl.
p-Tolylmethoxyacetic acid: An oxidized derivative of 1-(Methoxymethyl)-4-methylbenzene.
Uniqueness: this compound is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
CAS No. |
3395-88-8 |
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Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H12O/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3 |
InChI Key |
HNASEWFYPPRNKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC |
Origin of Product |
United States |
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